AP14145: A Technical Guide to its Mechanism of Action
AP14145: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP14145 is a novel small molecule that acts as a potent and selective negative allosteric modulator of small conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 subtypes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of AP14145, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its molecular interactions and experimental workflows. The information presented herein is intended to support further research and development of KCa2 channel modulators for therapeutic applications, particularly in the context of atrial fibrillation.[2][3]
Core Mechanism of Action: Negative Allosteric Modulation of KCa2.2 and KCa2.3 Channels
AP14145 exerts its pharmacological effect by acting as a negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2][4] Unlike direct pore blockers, AP14145 binds to a site distinct from the ion conduction pathway. This binding event shifts the calcium-dependence of channel activation, making the channels less sensitive to intracellular calcium.[1][2] The presence of AP14145 increases the concentration of Ca2+ required to open the channel, thereby reducing potassium efflux.[1][2] The inhibitory effect of AP14145 is strongly dependent on the presence of two specific amino acids within the channel protein: S508 and A533.[1][2]
Signaling Pathway of AP14145 Action
Caption: Mechanism of AP14145 as a negative allosteric modulator of KCa2 channels.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of AP14145.
Table 1: In Vitro Potency and Selectivity of AP14145
| Target Channel | Parameter | Value | Cell Line | Reference |
| hKCa2.2 (SK2) | IC50 | 1.1 ± 0.3 µM | HEK293 | [1] |
| hKCa2.3 (SK3) | IC50 | 1.1 ± 0.3 µM | HEK293 | [1] |
| hKCa2.3 (SK3) | EC50 of Ca²⁺ (Control) | 0.36 ± 0.02 µM | HEK293 | [1][2] |
| hKCa2.3 (SK3) | EC50 of Ca²⁺ (+10 µM AP14145) | 1.2 ± 0.1 µM | HEK293 | [1][2] |
| hERG (KV11.1) | IC50 | 71.8 µM | - | [4] |
| Kir3.1/Kir3.4 (IKACh) | IC50 | 9.3 µM | - | [4] |
| KV1.5 (IKur) | Inhibition at 30 µM | Not Significant | - | [4] |
| KV7.1/KCNE1 (IKs) | Inhibition at 30 µM | Not Significant | - | [4] |
| KV4.3/KChiP2 (Ito) | Inhibition at 30 µM | Not Significant | - | [4] |
| Kir2.1 (IK1) | Inhibition at 30 µM | Not Significant | - | [4] |
| NaV1.5 | Inhibition at 15 µM | Not Significant | - | [4] |
| CaV1.2 | Inhibition at 1-10 µM | Not Significant | - | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of AP14145
| Species | Model | Dosage | Effect | Reference |
| Rat | Anesthetized | 2.5 and 5 mg/kg (IV bolus) | Concentration-dependent prolongation of Atrial Effective Refractory Period (AERP) | [1][4] |
| Rat | Isolated Perfused Heart | 10 µM | Increased AERP duration | [4] |
| Guinea Pig | Isolated Heart (Langendorff) | - | Prolonged AERP without prolonging QTcB interval | [5][6] |
| Guinea Pig | In Vivo (Atrially Paced) | 13.3 mg/kg (infusion) | AERP increased to 113 ± 6 ms from 75 ± 3 ms | [5][6] |
| Mouse | Beam Walk Test | 10 mg/kg | No apparent acute CNS effects | [1][2] |
| Pig | Vernakalant-resistant AF | 5 mg/kg (bolus) | Cmax: 8355 nmol/L, t½: 24.3 minutes | [4] |
| Goat | Persistent AF | 20 mg/kg/h (infusion) | Terminated AF in 5 of 6 animals; profoundly increased ERP | [7][8] |
Experimental Protocols
Patch-Clamp Electrophysiology for KCa2 Channel Inhibition
This protocol details the methodology used to determine the IC50 of AP14145 on heterologously expressed KCa2 channels.
Cell Culture and Transfection:
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HEK293 cells are stably transfected with the cDNA encoding for human KCa2.2 or KCa2.3 channels.
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Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Electrophysiological Recordings:
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Whole-cell or inside-out patch-clamp configurations are used.
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Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing a known concentration of free Ca²⁺ (e.g., 1 µM) buffered with EGTA.
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The external solution contains a physiological salt solution.
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Currents are evoked by voltage ramps or steps.
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AP14145 is applied at increasing concentrations to determine a concentration-response curve.
Data Analysis:
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The percentage of current inhibition is calculated for each concentration of AP14145.
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The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for determining the IC50 of AP14145 on KCa2 channels.
In Vivo Electrophysiological Studies in Anesthetized Rats
This protocol outlines the procedure to assess the effect of AP14145 on the atrial effective refractory period (AERP) in vivo.
Animal Preparation:
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Male Sprague-Dawley rats are anesthetized.
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A bipolar pacing electrode is placed on the right atrium to stimulate the heart.
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ECG is monitored continuously.
AERP Measurement:
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The atria are paced with a train of stimuli followed by a premature stimulus.
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The AERP is defined as the longest coupling interval that fails to elicit a propagated atrial response.
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Baseline AERP is measured.
Drug Administration and Measurement:
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AP14145 is administered as an intravenous bolus injection at various doses.
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AERP is measured at multiple time points post-injection to determine the time course and magnitude of the effect.
Data Analysis:
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The change in AERP from baseline is calculated for each dose and time point.
-
Concentration-response curves can be generated if plasma concentrations of AP14145 are measured.
Site-Directed Mutagenesis
To identify the amino acid residues crucial for AP14145's inhibitory action, site-directed mutagenesis is performed.
Mutagenesis Procedure:
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The cDNA for the KCa2 channel is used as a template.
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Primers containing the desired point mutations (e.g., S508A, A533G) are designed.
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PCR-based site-directed mutagenesis is performed to introduce the mutations.
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The mutated cDNA is sequenced to confirm the desired mutation.
Functional Analysis:
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The mutated channel is expressed in a suitable cell line (e.g., HEK293).
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Patch-clamp experiments are conducted as described in section 3.1 to assess the inhibitory effect of AP14145 on the mutated channel.
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A loss or significant reduction in the inhibitory effect of AP14145 on the mutated channel indicates the importance of that specific amino acid residue.
Logical Relationship: Identifying Binding Determinants
Caption: Logical workflow for identifying key amino acids for AP14145 action.
Conclusion and Implications
AP14145 is a valuable research tool and a promising therapeutic candidate. Its mechanism as a negative allosteric modulator of KCa2.2 and KCa2.3 channels provides a targeted approach to prolonging the atrial effective refractory period.[1][2][4] The selectivity of AP14145 for KCa2 channels over other cardiac ion channels, coupled with its lack of apparent central nervous system side effects in preclinical models, suggests a favorable safety profile.[1][5] The detailed understanding of its molecular mechanism, including the identification of key interacting amino acid residues, will facilitate the development of next-generation KCa2 channel inhibitors for the treatment of atrial fibrillation and potentially other conditions where KCa2 channel modulation is beneficial.[1][2]
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 6. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effective termination of atrial fibrillation by SK channel inhibition is associated with a sudden organization of fibrillatory conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
